L-Serine ethyl ester hydrochloride

Catalog No.
S714488
CAS No.
26348-61-8
M.F
C5H12ClNO3
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Serine ethyl ester hydrochloride

CAS Number

26348-61-8

Product Name

L-Serine ethyl ester hydrochloride

IUPAC Name

ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

JZJQCLZQSHLSFB-WCCKRBBISA-N

SMILES

CCOC(=O)C(CO)N.Cl

Synonyms

L-Serineethylesterhydrochloride;26348-61-8;(S)-Ethyl2-amino-3-hydroxypropanoatehydrochloride;H-Ser-OEt.HCl;L-SerineethylesterHCl;serineethylesterhydrochloride;EthylL-serinatehydrochloride;MFCD00012594;ST50824952;ethyl(2S)-2-amino-3-hydroxypropanoatehydrochloride;H-Ser-OEtHCl;PubChem19044;AC1MC4EF;KSC491O1N;SCHEMBL593290;223123_ALDRICH;CTK3J1716;JZJQCLZQSHLSFB-WCCKRBBISA-N;MolPort-003-928-065;ACT07709;ANW-25975;FD3052;AKOS015894547;AKOS015924170;AM82215

Canonical SMILES

CCOC(=O)C(CO)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](CO)N.Cl

Neuroscience Research

  • ESL has been investigated for its possible effects on learning and memory. Studies in animals suggest that it may enhance memory function, but more research is needed to understand the mechanisms and potential benefits. Source: [A review of the effects of L-serine on learning and memory in animals: )]

Neurodegenerative Diseases

  • Some research explores the potential use of ESL in conditions like Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS). These studies are primarily focused on animal models and the underlying mechanisms of the diseases. Source: [Ethyl L-serine in the treatment of Alzheimer's disease: )]

Metabolic Studies

  • ESL's role in metabolism is also being investigated. Research suggests it may influence glycine metabolism and energy production in cells. Source: [Studies on the metabolism of serine and glycine: )]

L-Serine ethyl ester hydrochloride is a derivative of the naturally occurring amino acid L-serine. It is characterized by the presence of an ethyl ester group, which enhances its solubility and bioavailability compared to L-serine itself. The compound is represented by the chemical formula C5_5H12_{12}ClN2_2O3_3 and has a molecular weight of approximately 169.61 g/mol. It appears as a beige powder and is odorless, making it suitable for various laboratory applications .

, primarily due to its ester functional group. Some notable reactions include:

  • Hydrolysis: In the presence of water and an acid or base, L-serine ethyl ester can hydrolyze to yield L-serine and ethanol.
  • Transesterification: This reaction can occur with different alcohols, allowing for the synthesis of various serine derivatives.
  • Polymerization: Recent studies have shown that L-serine ethyl ester can undergo chemoenzymatic polymerization in aqueous media, utilizing enzymes such as papain as catalysts .

L-Serine is crucial for several biological processes, including protein synthesis and neurotransmitter function. Its ethyl ester form may exhibit enhanced permeability across cell membranes, potentially increasing its efficacy in therapeutic applications. Research indicates that L-serine plays a role in the synthesis of phospholipids and is involved in metabolic pathways related to amino acid biosynthesis .

The synthesis of L-serine ethyl ester hydrochloride typically involves the following methods:

  • Esterification: The reaction of L-serine with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) can yield L-serine ethyl ester.
  • Hydrochloride Formation: The addition of hydrochloric acid to the resulting ethyl ester forms the hydrochloride salt, enhancing its stability and solubility .
  • Chemoenzymatic Methods: Recent advancements have introduced enzymatic approaches to synthesize L-serine ethyl ester, providing more environmentally friendly alternatives .

L-Serine ethyl ester hydrochloride finds applications in various fields:

  • Pharmaceuticals: It is used in drug formulations for neurological disorders due to its role as a precursor in neurotransmitter synthesis.
  • Biotechnology: The compound serves as a substrate in enzymatic reactions and polymerization processes.
  • Research: It is utilized in biochemical assays and studies involving amino acid metabolism .

L-Serine ethyl ester hydrochloride shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
L-Serine methyl esterSimilar backboneMore hydrophobic; used in different biological contexts
Glycine ethyl esterSimple structureSmaller size; less complex biological activity
L-Alanine ethyl esterSimilar amino structureDifferent amino acid properties; less polar

Uniqueness: The primary distinction of L-serine ethyl ester hydrochloride lies in its specific role in neurological functions and its enhanced solubility due to the ethyl group, making it particularly valuable for pharmaceutical applications compared to other amino acid esters.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

26348-61-8

Dates

Modify: 2023-08-15

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